Calcipotriene, also known as calcipotriol, is a synthetic analog of 1,25-dihydroxyvitamin D3 [, ]. It was first approved in 1991 for the topical treatment of psoriasis. [] Calcipotriene acts as a vitamin D3 analog, binding to the vitamin D receptor with equal affinity as 1,25-dihydroxyvitamin D3. [, ] This binding regulates cellular differentiation, making calcipotriene effective in various dermatoses. []
Calcipotriol monohydrate, also known as calcipotriene, is a synthetic derivative of calcitriol, a biologically active form of vitamin D. It is primarily utilized in dermatology for the treatment of psoriasis, a chronic skin condition characterized by rapid skin cell proliferation and inflammation. The compound is notable for its ability to modulate the immune response and promote normal skin cell differentiation.
Calcipotriol monohydrate is classified under the category of vitamin D analogs. It is derived from cholecalciferol (vitamin D3) through a series of chemical modifications that enhance its therapeutic properties while reducing its calcium-regulating effects. The compound is typically obtained through synthetic processes rather than extraction from natural sources.
The synthesis of calcipotriol monohydrate involves several steps that transform cholecalciferol into the active compound. One common method includes:
Calcipotriol monohydrate has the molecular formula and a molar mass of approximately 412.614 g/mol. The structure features several functional groups characteristic of vitamin D derivatives, including:
The three-dimensional structure can be represented using various modeling techniques, including computational chemistry methods, which help visualize its interactions with biological targets.
Calcipotriol monohydrate participates in several chemical reactions relevant to its stability and efficacy:
Calcipotriol exerts its therapeutic effects primarily through interaction with the vitamin D receptor (VDR). This receptor is part of the steroid hormone receptor superfamily and regulates gene expression involved in cell differentiation and proliferation. Key points regarding its mechanism include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability, ensuring that formulations meet regulatory standards .
Calcipotriol monohydrate is primarily used in dermatological formulations for treating psoriasis. Its applications include:
Calcipotriol monohydrate (C₂₇H₄₀O₃·H₂O; MW 430.62 g/mol) is a synthetic vitamin D3 analog distinguished by its complex stereochemistry and structural modifications optimizing receptor binding while minimizing calcemic effects. The molecule retains the core secosteroid structure of natural vitamin D₃ (cholecalciferol) but incorporates critical alterations: a cyclopropyl ring at the side chain’s C24 position, a double bond between C22-C23, and a reversed C24 hydroxyl group orientation. These modifications confer high specificity for the vitamin D receptor (VDR) with <1% of calcitriol’s calcium metabolism activity [3] [5].
The monohydrate form crystallizes as a white to off-white solid, practically insoluble in water but freely soluble in ethanol and slightly soluble in methylene chloride [1] [4]. Its stability is light- and temperature-sensitive, necessitating storage at -20°C under nitrogen [1]. Stereochemical precision is paramount: seven chiral centers (C1, C3, C7a, C20, C22, C24, C25) dictate its three-dimensional conformation and biological activity. The active form requires 5E,7Z-diene geometry and 1α,3β-triol configuration in the A-ring, while the 24(R)-cyclopropyl group enhances VDR affinity [1] [3].
Table 1: Key Stereochemical Features of Calcipotriol Monohydrate
Chiral Center | Configuration | Functional Role |
---|---|---|
C1 | R | A-ring orientation for VDR binding |
C3 | S | Stabilizes A-ring triol conformation |
C7a | R | Defines CD-ring junction geometry |
C20 | R | Side chain spatial alignment |
C22 | R | Positions C23-C24 double bond |
C24 | R | Cyclopropyl group orientation for VDR affinity |
C25 | S | Hydroxyl group positioning |
Industrial synthesis of calcipotriol monohydrate involves convergent strategies coupling CD-ring fragments (steroid-derived) with A-ring precursors (Wittig-Horner reagents), followed by stereoselective side-chain installation. A pivotal challenge is controlling E/Z-isomerism at the C5-C6 and C7-C8 double bonds, as only the 5E,7Z-isomer exhibits therapeutic activity [4] [5].
Key Stages:
Impurity profiling reveals three critical isomers requiring control: pre-calcipotriene (reversible C6-C7 trans-isomer), 24-epi-calcipotriol (C24 epimer), and 5,6-trans-calcipotriol (inactive 5Z-isomer). Pre-calcipotriene forms in solution at >40°C and equilibrates with calcipotriol, contributing to net pharmacological activity. Industrial batches specify <0.5% 24-epi- and <0.3% 5,6-trans-isomers [4] [5].
Calcipotriol monohydrate exhibits distinct stability profiles compared to its anhydrous form. The water molecule (4.2% w/w) is incorporated in the crystal lattice via hydrogen bonds with the C1 and C3 hydroxyl groups, reducing molecular mobility and delaying degradation [4].
Degradation Pathways:
Table 2: Stability Comparison of Calcipotriol Hydration States
Parameter | Monohydrate | Anhydrous Form |
---|---|---|
Melting Point | 231–233°C (dec.) | 219–221°C (dec.) |
Hygroscopicity | Low (0.1% w/w at 60% RH) | High (deliquescent above 70% RH) |
Solution Stability | t₉₀=8 hours (ethanol/water) | t₉₀=2 hours (ethanol/water) |
Photo-degradation | 5% lumi-product after 6h | 12% lumi-product after 6h |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7